3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.
Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the pyridazine derivative with a pyridin-3-yl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.
3-((2-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.
3-((2-Fluorobenzyl)thio)-6-(pyrimidin-3-yl)pyridazine: Similar structure but with a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-fluorobenzylthio group and the pyridin-3-yl group can confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-6-2-1-4-13(14)11-21-16-8-7-15(19-20-16)12-5-3-9-18-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVVVWPQHEOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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